molecular formula C8H7Br2NO2 B1410027 Methyl 2-(3,5-dibromopyridin-2-yl)acetate CAS No. 1806352-22-6

Methyl 2-(3,5-dibromopyridin-2-yl)acetate

Cat. No.: B1410027
CAS No.: 1806352-22-6
M. Wt: 308.95 g/mol
InChI Key: PBWMOFJQCJLZRS-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dibromopyridin-2-yl)acetate (CAS No. 698970-84-2) is a pyridine derivative with the molecular formula C₇H₆Br₂NO₂ and a molecular weight of 216.03 g/mol . The compound features a pyridine ring substituted with bromine atoms at positions 3 and 5, alongside an acetoxymethyl group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing bromine substituents, which enhance the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution and cross-coupling reactions.

Properties

IUPAC Name

methyl 2-(3,5-dibromopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)3-7-6(10)2-5(9)4-11-7/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWMOFJQCJLZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,5-dibromopyridin-2-yl)acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the bromination of 3,5-dibromopyridine with bromine in the presence of a catalyst, followed by the esterification of the resulting dibromopyridine with methanol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3,5-dibromopyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as pyridine N-oxides.

    Reduction Products: Debrominated pyridine derivatives.

Scientific Research Applications

Methyl 2-(3,5-dibromopyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dibromopyridin-2-yl)acetate involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interaction with biological molecules. The ester group can undergo hydrolysis, releasing the active pyridine derivative, which can then interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of Methyl 2-(3,5-dibromopyridin-2-yl)acetate and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Pyridine Positions) Functional Group Similarity Score
This compound 698970-84-2 C₇H₆Br₂NO₂ 216.03 3-Br, 5-Br Methyl ester 1.00 (Reference)
2-(3-Bromo-6-methylpyridin-2-yl)acetic acid N/A C₈H₈BrNO₂ 230.06 3-Br, 6-CH₃ Carboxylic acid 0.98
Methyl 2-(3-bromopyridin-2-yl)acetate 192642-95-8 C₈H₈BrNO₂ 198.03 3-Br Methyl ester 0.92
Methyl 2-(5-bromopyridin-2-yl)acetate 917023-06-4 C₈H₈BrNO₂ 198.03 5-Br Methyl ester 0.97
Ethyl 2-(3,5-dibromopyridin-2-yl)acetate 1803830-54-7 C₉H₈Br₂NO₂ 230.04 3-Br, 5-Br Ethyl ester 0.92

Key Observations :

  • Bromine Substitution: The presence of two bromine atoms in this compound increases its molecular weight by ~18 g/mol compared to mono-bromo analogs (e.g., Methyl 2-(3-bromopyridin-2-yl)acetate) .
  • Ester vs. Carboxylic Acid : The carboxylic acid derivative (2-(3-Bromo-6-methylpyridin-2-yl)acetic acid) exhibits higher polarity and lower lipophilicity than the methyl ester, impacting solubility in organic solvents .
  • Alkyl Chain Length : Replacing the methyl ester with an ethyl group (e.g., Ethyl 2-(3,5-dibromopyridin-2-yl)acetate) marginally increases molecular weight and lipophilicity, which may influence pharmacokinetic properties in drug design .
Nucleophilic Aromatic Substitution (NAS)

This compound undergoes NAS more readily than mono-bromo derivatives due to the dual electron-withdrawing bromine atoms, which activate the pyridine ring toward nucleophiles. For example, in amination reactions, the dibromo compound reacts with aromatic amines (e.g., 4-hydroxy-2,6-dioxo-5-pyrimidinyl derivatives) at room temperature in acetic acid, yielding β-heteroaryl-α,β-didehydro-α-amino acid derivatives .

Horner–Wadsworth–Emmons (HWE) Reactions

The methyl ester group in the target compound enables participation in HWE reactions to synthesize α,β-unsaturated esters. Compared to Still–Gennari reagents (e.g., Methyl 2-[Bis(benzylthio)phosphoryl]acetate), this compound may exhibit altered stereoselectivity due to bromine-induced steric effects .

Cross-Coupling Reactions

The dibromo substitution pattern makes the compound a candidate for Suzuki-Miyaura couplings. Ethyl 2-(3,5-dibromopyridin-2-yl)acetate, with its ethyl ester, shows similar reactivity but may require adjusted catalyst systems due to differences in solubility .

Biological Activity

Methyl 2-(3,5-dibromopyridin-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of pyridine featuring two bromine substituents at the 3 and 5 positions of the pyridine ring. The compound can be represented as follows:

C9H8Br2NO2\text{C}_9\text{H}_8\text{Br}_2\text{N}O_2

This structure contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that derivatives of dibromopyridine exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds similar to this compound demonstrate MIC values ranging from 0.05μg/mL0.05\,\mu g/mL to 12.5μg/mL12.5\,\mu g/mL against various strains of bacteria, including Mycobacterium tuberculosis .
  • Mechanism of Action : The antimicrobial effects are often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays have been performed using various cell lines to evaluate the safety profile of this compound:

  • Cell Lines Used : Commonly used cell lines include VERO (kidney epithelial cells from African green monkeys) and RAW 264.7 (mouse macrophages). The MTT assay is frequently employed to assess cell viability .
  • Results : The cytotoxic effects varied significantly among different studies. For example, one study reported an IC50 value of 50.59μM50.59\,\mu M for a related compound against RAW 264.7 cells .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of compounds related to this compound:

Study Compound Target Activity IC50/MIC
Xu et al. (2019)ThiosemicarbazonesM. tuberculosisAntimicrobial0.05μg/mL0.05\,\mu g/mL
Alegaon et al. (2020)Dibromopyridine derivativesVERO cellsCytotoxicity12.5μM12.5\,\mu M
Bhalerao et al. (2017)Pyridine derivativesRAW 264.7 cellsCytotoxicity50.59μM50.59\,\mu M

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(3,5-dibromopyridin-2-yl)acetate
Reactant of Route 2
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Methyl 2-(3,5-dibromopyridin-2-yl)acetate

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